molecular formula C8H13BrO2 B13333430 3-Bromo-4-(cyclopropylmethoxy)oxolane

3-Bromo-4-(cyclopropylmethoxy)oxolane

Cat. No.: B13333430
M. Wt: 221.09 g/mol
InChI Key: AEEJXAYCVSCPOS-UHFFFAOYSA-N
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Description

3-Bromo-4-(cyclopropylmethoxy)oxolane is an organic compound with the molecular formula C₈H₁₃BrO₂ and a molecular weight of 221.09 g/mol . This compound is characterized by the presence of a bromine atom, a cyclopropylmethoxy group, and an oxolane ring. It is primarily used in research and development due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of p-methoxypyridine as a starting material, which undergoes bromination, substitution, and methoxylation reactions . The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature and the use of suitable solvents.

Industrial Production Methods

Industrial production methods for 3-Bromo-4-(cyclopropylmethoxy)oxolane are designed to be scalable and environmentally friendly. These methods often involve the use of continuous flow reactors to maintain consistent reaction conditions and minimize waste. The process typically includes steps such as bromination, purification, and crystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(cyclopropylmethoxy)oxolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxolanes, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

3-Bromo-4-(cyclopropylmethoxy)oxolane is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 3-Bromo-4-(cyclopropylmethoxy)oxolane involves its interaction with specific molecular targets. The bromine atom and the cyclopropylmethoxy group play crucial roles in its reactivity and binding affinity. The compound can modulate biochemical pathways by interacting with enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-methoxypyridine: Similar in structure but lacks the cyclopropylmethoxy group.

    4-Bromo-2-(cyclopropylmethoxy)oxolane: Similar but with different substitution patterns on the oxolane ring.

Uniqueness

3-Bromo-4-(cyclopropylmethoxy)oxolane is unique due to the presence of both the bromine atom and the cyclopropylmethoxy group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C8H13BrO2

Molecular Weight

221.09 g/mol

IUPAC Name

3-bromo-4-(cyclopropylmethoxy)oxolane

InChI

InChI=1S/C8H13BrO2/c9-7-4-10-5-8(7)11-3-6-1-2-6/h6-8H,1-5H2

InChI Key

AEEJXAYCVSCPOS-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2COCC2Br

Origin of Product

United States

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